molecular formula C15H20ClNO4 B3181442 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate CAS No. 851967-77-6

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate

Cat. No.: B3181442
CAS No.: 851967-77-6
M. Wt: 313.77 g/mol
InChI Key: PLAASGUKFZKAGQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate typically involves the protection of an amino acid derivative. One common method is the Boc protection of the amino group followed by esterification. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The esterification step can be achieved using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Boc deprotection is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation or nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but without the chlorine atom on the phenyl ring.

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate: Similar structure with the chlorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the 3-chlorophenyl group in methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate imparts unique electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

methyl (2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAASGUKFZKAGQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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